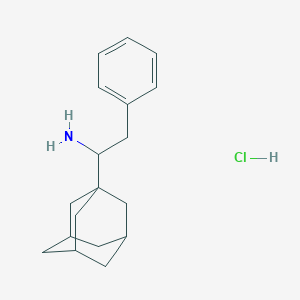

1-(1-Adamantyl)-2-phenylethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adamantane is an organic compound with a formula C10H16, which can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . The phenylethanamine part of the compound suggests that it has a phenyl ring attached to an ethanamine group.

Molecular Structure Analysis

The molecular structure of adamantane derivatives can be complex. Adamantane itself is a tricyclic molecule, meaning it consists of three fused cyclohexane rings . The addition of a phenylethanamine group would add further complexity to the structure.Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions. For instance, 1-Hydroxyadamantane can be produced by ozonation of adamantane . The specific reactions that “1-(1-Adamantyl)-2-phenylethanamine;hydrochloride” can undergo would depend on its exact molecular structure.Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely. For example, adamantane is a white solid with a camphor-like odor . The properties of “this compound” would depend on its exact molecular structure.Scientific Research Applications

Synthesis and Characterization

Research on adamantane derivatives, including compounds similar to 1-(1-Adamantyl)-2-phenylethanamine hydrochloride, has led to the synthesis and characterization of novel materials with unique properties. For instance, novel lanthanide adamantane-dicarboxylate coordination complexes were synthesized via hydrothermal reactions, showcasing diverse supramolecular architectures (Xing Li et al., 2009). Similarly, adamantane-based polysiloxane and polyimides have been developed, demonstrating significant thermal stability and potential for high-performance materials (Y. Hattori et al., 2008; S. Hsiao & Chin T. Li, 1998).

Molecular Recognition and Assembling

Adamantane-based compounds have been utilized in the study of molecular recognition and assembly. For example, adamantane-based macrocycles have been shown to form hollow and solid spheres, indicating potential applications in nanotechnology and materials science (Masahide Tominaga et al., 2019). Another study explored the solution behavior of adamantylideneadamantane bromine system, revealing insights into molecular charge-transfer complexes (G. Bellucci et al., 1989).

Polymer Science

In polymer science, adamantane derivatives have been incorporated into novel polymers, enhancing their thermal properties and solubility. This includes the synthesis of adamantane-based cardo polyamides and poly(tetramethyl-1,3-silphenylenesiloxane) derivatives, which exhibit elevated glass transition temperatures and thermal stability (S. Hsiao & Chin T. Li, 1999; Y. Hattori & N. Nemoto, 2009).

Chemical Synthesis

Adamantane derivatives have been synthesized for various chemical studies, including the synthesis of β-aminoketones and exploration of steric effects in chemical reactions (N. Makarova et al., 2002; John S. Lomas & Jacqueline Vaissermann, 1997).

Mechanism of Action

Target of Action

Similar compounds such as amantadine, which also contains an adamantyl group, are known to interact with various targets including the nicotinic acetylcholine receptors, dopamine receptors, and nmda receptors .

Mode of Action

For instance, Amantadine acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .

Biochemical Pathways

If we consider the actions of similar compounds, it can be inferred that it might influence pathways related to neurotransmission, given its potential interaction with nicotinic acetylcholine receptors, dopamine receptors, and nmda receptors .

Pharmacokinetics

Similar compounds such as amantadine have a bioavailability of 86–90%, minimal metabolism (mostly to acetyl metabolites), an elimination half-life of 10–31 hours, and are excreted in urine .

Result of Action

Based on the actions of similar compounds, it can be inferred that it might modulate neurotransmission, potentially leading to changes in neuronal activity .

Properties

IUPAC Name |

1-(1-adamantyl)-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N.ClH/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18;/h1-5,14-17H,6-12,19H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSPLEFRURKHDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CC4=CC=CC=C4)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)

![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)

![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)

![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)

![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2406621.png)

amino]-2-pyrrolidinone](/img/structure/B2406622.png)

![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2406625.png)